

2-Aminoethyl Methyl Ether: A Technical Retrospective & Application Guide

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Compound of Interest

Compound Name:	(2-Aminoethyl) (methoxy)methylamine
CAS No.:	132425-29-7
Cat. No.:	B2956453

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Executive Summary

2-Aminoethyl methyl ether (CAS: 109-85-3), also known as 2-Methoxyethylamine (2-MEA), is a bifunctional building block that bridges the gap between simple alkyl amines and more complex ether-linked pharmacophores. Historically utilized as a niche intermediate in dye chemistry, it has evolved into a critical "stealth" moiety in modern drug design. Its structural hybridity—possessing both a nucleophilic primary amine and a hydrophilic ether oxygen—allows medicinal chemists to modulate Lipophilicity Ligand Efficiency (LLE) and metabolic stability without significantly increasing molecular weight.

This guide analyzes its transition from a bulk industrial chemical to a precision tool in the synthesis of HIF-PH inhibitors (e.g., Roxadustat) and Lipid Nanoparticles (LNPs) for mRNA delivery.

Chemical Identity & Physical Profile

2-MEA is a clear, colorless liquid characterized by an ammonia-like odor. Its physical properties dictate specific handling protocols, particularly regarding its volatility and miscibility.

Property	Value	Technical Note
IUPAC Name	2-Methoxyethanamine	-
CAS Number	109-85-3	-
Molecular Formula	C3H9NO	-
Molecular Weight	75.11 g/mol	Low MW favors high atom economy in synthesis.
Boiling Point	95 °C	Requires careful fractional distillation for high purity.
Density	0.864 g/mL	Lighter than water; forms homogenous mixtures with polar solvents.
pKa	~9.5	Typical for primary aliphatic amines; dictates protonation state at physiological pH.
Solubility	Miscible in H ₂ O, EtOH, Ether	Ether oxygen confers high water solubility compared to Propylamine.

Historical Genesis & Synthetic Evolution

The discovery of 2-MEA is rooted in the early 20th-century drive to derivatize aliphatic amines. While early "brute force" methods relied on high-pressure ammonolysis, modern demands for purity and atom economy have shifted production toward catalytic dehydration and reductive amination.

The "Old World" Route: High-Pressure Ammonolysis

Historically, the most direct route involved the reaction of 2-methoxyethanol (Methyl Cellosolve) with ammonia over a dehydration catalyst (e.g., Alumina or Raney Nickel) at high temperatures (200-250°C).

- Drawbacks: Low selectivity (formation of secondary/tertiary amines), harsh conditions, and difficult purification of the azeotropic mixture.[1]

The "Modern" Route: Reductive Amination & Azeotropic Dehydration

Current industrial standards favor the Benzaldehyde Route or Catalytic Amination. The benzaldehyde method is particularly elegant for lab-scale purity, utilizing a Schiff base intermediate to control selectivity.

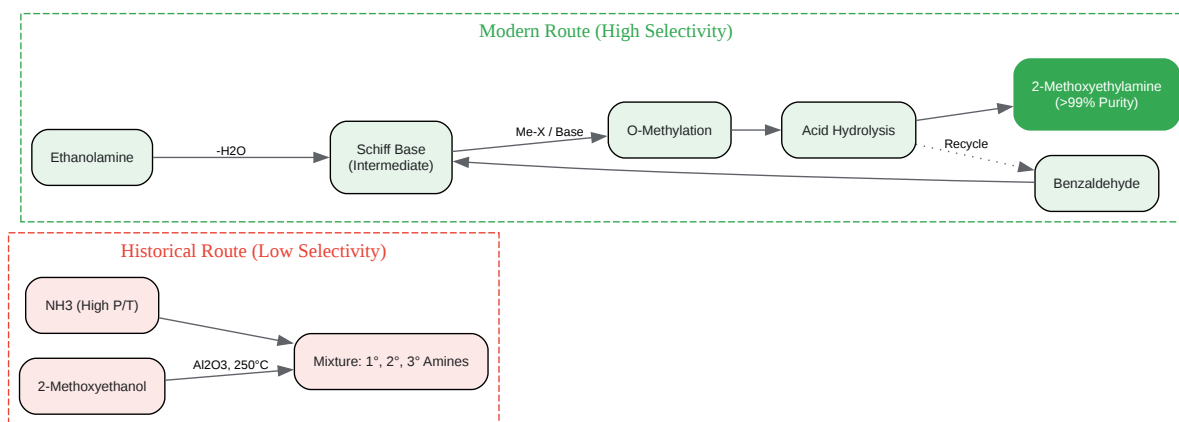
Mechanism of the Modern Benzaldehyde Route:

- Condensation: Ethanolamine + Benzaldehyde

N-Benzylideneethanolamine (Schiff Base).
- Methylation: The Schiff base is methylated at the oxygen (O-methylation) under basic conditions.
- Hydrolysis: Acidic hydrolysis releases the desired 2-Methoxyethylamine and regenerates Benzaldehyde (recyclable).

Visualization of Synthetic Pathways

The following diagram contrasts the historical "brute force" approach with the modern, selectivity-focused pathway.



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Figure 1: Evolution of 2-Methoxyethylamine synthesis. The modern route utilizes a protective group strategy (Schiff base) to prevent N-methylation, ensuring high specificity for the ether product.

Pharmacological & Industrial Significance

In drug discovery, 2-MEA is rarely the "warhead" but often the "tail" that determines the molecule's pharmacokinetic fate.

The "Ether Effect" in Medicinal Chemistry

Replacing a propyl group (-CH₂CH₂CH₃) with a methoxyethyl group (-CH₂CH₂OCH₃) using 2-MEA introduces a dipole without adding a hydrogen bond donor. This substitution:

- Reduces LogD: Increases aqueous solubility.

- **Metabolic Blocking:** The ether oxygen reduces the lability of the adjacent alkyl chain to CYP450 oxidation compared to a pure alkyl chain.
- **Conformational Bias:** The gauche effect of the C-O-C bond can pre-organize the molecule for binding pockets.

Case Study: Roxadustat (HIF-PH Inhibitor)

Roxadustat (FG-4592) is a first-in-class drug for treating anemia in chronic kidney disease. It functions by inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).^{[2][3]}

- **Role of 2-MEA:** In several patented synthesis routes, 2-methoxyethylamine is utilized as a nucleophile to deprotect or modify key intermediates (e.g., removal of benzoyl groups from indoline precursors) or as a direct building block to install the hydrophilic tail that balances the lipophilicity of the isoquinoline core.
- **Mechanism:** The amine reacts with activated esters or halides to install the side chain, ensuring the drug maintains oral bioavailability while interacting with the solvent-exposed region of the PHD enzyme.

Emerging Application: Lipid Nanoparticles (LNPs)

While 2-MEA is not the headgroup of the famous SM-102 or ALC-0315 lipids, it is increasingly used to synthesize next-generation ionizable lipids and surface modifiers.

- **Surface Engineering:** 2-MEA is used to functionalize the surface of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) and experimental liposomes. The methoxy-terminated tail mimics Polyethylene Glycol (PEG) on a smaller scale, providing a "stealth" effect that reduces opsonization (immune clearance) without the potential immunogenicity of high-MW PEG chains.

Experimental Protocol: Lab-Scale Synthesis (Benzaldehyde Route)

Note: This protocol is a composite of optimized literature methods intended for research validation.

Reagents:

- Ethanolamine (1.0 eq)
- Benzaldehyde (1.0 eq)
- Dimethyl Sulfate or Methyl Iodide (1.1 eq)
- Sodium Hydroxide (50% aq)
- Toluene (Solvent)[4]

Workflow:

- Imine Formation: Charge a flask with Ethanolamine and Toluene. Add Benzaldehyde dropwise under reflux with a Dean-Stark trap to remove water. Continue until theoretical water volume is collected.
 - Checkpoint: Solution turns yellow/orange; IR shows disappearance of N-H stretch.
- Methylation: Cool the Imine solution to 0-5°C. Add NaOH solution. Add Methylating agent dropwise, maintaining temp <10°C (Exothermic!). Stir at RT for 4 hours.
- Hydrolysis: Add dilute HCl to the organic layer. The Schiff base hydrolyzes; Benzaldehyde returns to the organic layer (toluene), while 2-Methoxyethylamine hydrochloride remains in the aqueous layer.
- Isolation: Separate layers. Basify the aqueous layer (pH >12) with NaOH pellets. Extract the free amine with Diethyl Ether or Dichloromethane.
- Purification: Dry over Na₂SO₄ and perform fractional distillation. Collect fraction at 94-96°C.

Safety & Handling (E-E-A-T)

2-Methoxyethylamine is a Class 3 Flammable Liquid and Class 8 Corrosive.

- Hazards:
 - H225: Highly flammable liquid and vapor.

- H314: Causes severe skin burns and eye damage.
- H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.
- Storage: Store under inert atmosphere (Nitrogen/Argon). It absorbs CO₂ from air to form carbamates (white crust), which compromises purity.
- Incompatibility: Violent reaction with strong oxidizers and acid chlorides.

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